molecular formula C14H24ClN B1445761 1-(4-Ethylphenyl)-4-methylpentan-1-amine hydrochloride CAS No. 1864059-81-3

1-(4-Ethylphenyl)-4-methylpentan-1-amine hydrochloride

Cat. No.: B1445761
CAS No.: 1864059-81-3
M. Wt: 241.8 g/mol
InChI Key: WFBNHFOEUPRCEE-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-4-methylpentan-1-amine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of an ethyl group attached to a phenyl ring, which is further connected to a pentan-1-amine structure. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its stability and solubility in various solvents.

Preparation Methods

The synthesis of 1-(4-Ethylphenyl)-4-methylpentan-1-amine hydrochloride typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethylbenzaldehyde and 4-methylpentan-1-amine.

    Condensation Reaction: The initial step involves a condensation reaction between 4-ethylbenzaldehyde and 4-methylpentan-1-amine in the presence of a suitable catalyst, such as an acid or base.

    Reduction: The resulting imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to form the corresponding amine.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Ethylphenyl)-4-methylpentan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding reduced forms.

    Substitution: The amine group can undergo substitution reactions with alkyl halides or acyl chlorides, forming N-alkyl or N-acyl derivatives.

    Hydrolysis: The hydrochloride salt can be hydrolyzed in the presence of a base, yielding the free amine and hydrochloric acid.

Common reagents and conditions used in these reactions include acids, bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Ethylphenyl)-4-methylpentan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-4-methylpentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-Ethylphenyl)-4-methylpentan-1-amine hydrochloride can be compared with other similar compounds, such as:

    1-(4-Methylphenyl)-4-methylpentan-1-amine hydrochloride: This compound has a similar structure but with a methyl group instead of an ethyl group on the phenyl ring.

    1-(4-Ethylphenyl)-4-ethylpentan-1-amine hydrochloride: This compound has an additional ethyl group on the pentan-1-amine structure.

    1-(4-Ethylphenyl)-4-methylhexan-1-amine hydrochloride: This compound has a longer carbon chain in the amine structure.

The uniqueness of this compound lies in its specific structural features, which influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(4-ethylphenyl)-4-methylpentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N.ClH/c1-4-12-6-8-13(9-7-12)14(15)10-5-11(2)3;/h6-9,11,14H,4-5,10,15H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBNHFOEUPRCEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(CCC(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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